
2-Hydrazinylquinazoline
概要
説明
Synthesis Analysis
Quinazolines, including 2-Hydrazinylquinazoline, are a class of nitrogen-containing heterocyclic compounds. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . A novel, simple, and efficient method for the synthesis of dihydroquinazolinones from 2-aminobenzamides and aldehydes using a -Chymotrypsin, followed by dehydrogenation of the intermediates by photocatalysts has been reported .Molecular Structure Analysis
The molecular formula of this compound is C8H8N4. The structure of quinazoline is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms .Chemical Reactions Analysis
Quinazolines, including this compound, have broad-spectrum pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .Physical And Chemical Properties Analysis
The molecular weight of this compound is 160.18 g/mol. Further physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Antitumor Agents
2-Hydrazinylquinazoline derivatives have been extensively studied for their potential as antitumor agents. For instance, certain derivatives were synthesized and displayed significant cytotoxicity against various cancer cell lines, including H-460, HT-29, HepG2, and SGC-7901. These compounds showed IC(50) values ranging from 0.015 to 4.09 µM against the tested cell lines, indicating potent antitumor activity (Jiang et al., 2012). Another study by Easmon et al. (2006) focused on 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics, demonstrating efficacy in inhibiting leukemia, colon, and ovarian cancer cells (Easmon et al., 2006).
Antimicrobial Activities
This compound derivatives also exhibit antimicrobial properties. A study by El-Hiti et al. (2000) synthesized novel sugar (2-phenylquinazolin-4-yl)hydrazones and their osazones, which displayed antifungal and antibacterial activities (El-Hiti et al., 2000). Similarly, Samel and Pai (2011) reported the synthesis of novel hydrazinyl quinazoline amine derivatives, which were screened for antimicrobial activities, showing promising results (Samel & Pai, 2011).
Detection of Gaseous Carbonyl Compounds
2-Hydrazinoquinoline, a related compound, has been utilized as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This method is sensitive to gaseous aldehydes and ketones, making it a useful tool for detecting these compounds in environmental and industrial settings (Shigeri et al., 2016).
Synthesis of Heterocyclic Compounds
The versatility of this compound in synthesizing various heterocyclic compounds has been explored. For example, Karpenko et al. (2009) described the synthesis of spiro-fused pyrazolino-triazinones using 4-hydrazinoquinazoline, leading to the development of new heterocyclic systems (Karpenko et al., 2009).
将来の方向性
The development of quinazoline derivatives, including 2-Hydrazinylquinazoline, has transformed the treatment of certain diseases and re-energized the field of drug development . Given their advanced pharmaceutical properties, next-generation quinazoline-targeted drugs have the potential to be active beyond traditional applications, opening a spectrum of new possible clinical applications .
作用機序
Target of Action
2-Hydrazinylquinazoline (2-HQ) is a heterocyclic organic compound that has been shown to have diverse biological activities. The primary targets of 2-HQ are chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to changes in cellular function.
Mode of Action
2-HQ interacts with its targets by inhibiting the function of histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, 2-HQ can alter gene expression patterns within the cell .
Biochemical Pathways
The inhibition of histone methyltransferase (G9a) and G9a-like protein (GLP) by 2-HQ affects the biochemical pathways related to gene expression . Changes in gene expression can have downstream effects on various cellular processes, including cell growth, differentiation, and response to external stimuli .
Result of Action
The molecular and cellular effects of 2-HQ’s action are primarily related to changes in gene expression. By inhibiting histone methyltransferase (G9a) and G9a-like protein (GLP), 2-HQ can alter the methylation status of histones, leading to changes in the expression of genes regulated by these proteins . This can result in various cellular responses, including changes in cell growth and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-HQ. Factors such as temperature, pH, and the presence of other substances can affect the activity and stability of 2-HQ . Additionally, the cellular environment, including the presence of other proteins and molecules, can influence the efficacy of 2-HQ .
生化学分析
Biochemical Properties
2-Hydrazinylquinazoline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, quinazolinone derivatives, which include this compound, have been found to exhibit antimicrobial and biofilm inhibition effects . These compounds interact with the quorum sensing system in Pseudomonas aeruginosa, a bacterium, inhibiting biofilm formation at sub-minimum inhibitory concentrations .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, certain quinazolinone derivatives have been found to exhibit good luminescence properties, making them promising candidates for use as fluorescent probes and biological imaging reagents .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa by interacting with the bacterium’s quorum sensing transcriptional regulator PqsR .
特性
IUPAC Name |
quinazolin-2-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMABXRSPZLOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467587 | |
| Record name | Quinazolin-2-ylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36265-27-7 | |
| Record name | Quinazolin-2-ylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

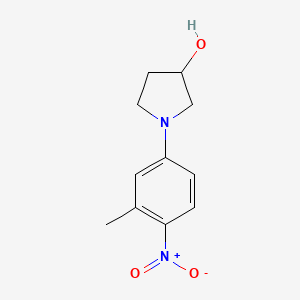
![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3131952.png)

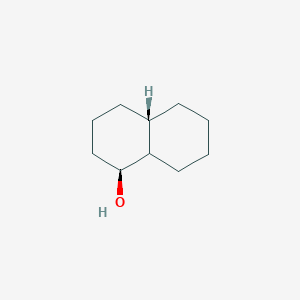


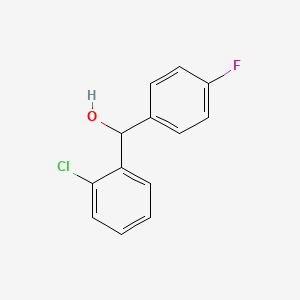
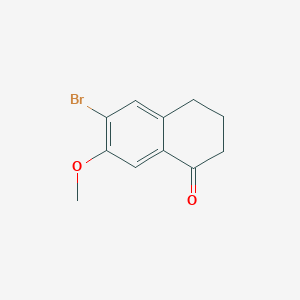

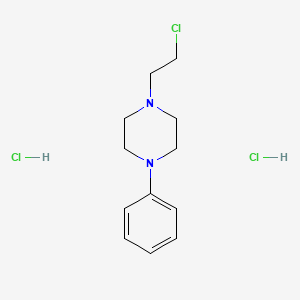

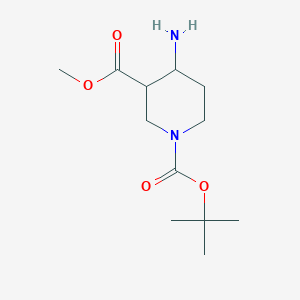

![8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3132030.png)